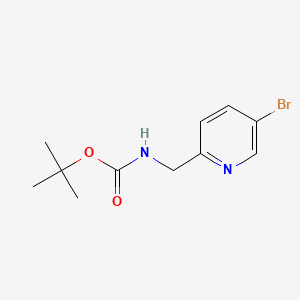
tert-ブチル((5-ブロモピリジン-2-イル)メチル)カルバメート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate: is a chemical compound with the molecular formula C11H15BrN2O2 and a molecular weight of 287.16 g/mol . It is commonly used in various chemical reactions and research applications due to its unique structure and properties.
科学的研究の応用
Chemistry: tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound is used to study the effects of brominated pyridine derivatives on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: The compound is explored for its potential therapeutic applications, including its use in the synthesis of pharmaceutical agents .
Industry: In the industrial sector, tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate is used in the production of specialty chemicals and materials .
生化学分析
Biochemical Properties
tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate: plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways they regulate. Additionally, tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate can bind to specific protein receptors, altering their conformation and function, which can have downstream effects on cellular signaling pathways.
Cellular Effects
The effects of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate on cells are diverse and depend on the cell type and context. In certain cell lines, this compound has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . It can also affect gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses. Furthermore, tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate has been shown to impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic state of the cell.
Molecular Mechanism
At the molecular level, tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate exerts its effects through several mechanisms. One key mechanism is its binding to enzyme active sites, where it can act as an inhibitor or activator. For example, its interaction with cytochrome P450 enzymes can lead to changes in the enzyme’s activity, affecting the metabolism of other substrates . Additionally, tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate can modulate gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its effectiveness . Long-term studies have shown that prolonged exposure to tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate can result in adaptive cellular responses, such as changes in gene expression and enzyme activity, which can alter the compound’s impact on cellular function.
Dosage Effects in Animal Models
The effects of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate can exhibit toxic or adverse effects, such as hepatotoxicity or neurotoxicity, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate: is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes facilitate the oxidation of the compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes. The involvement of cofactors, such as NADPH, is crucial for the enzymatic reactions that metabolize tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate , ensuring its proper breakdown and elimination from the body.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate typically involves the reaction of 5-bromopyridine-2-carboxylic acid with tert-butyl chloroformate and methylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity .
化学反応の分析
Types of Reactions:
Substitution Reactions: tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative .
作用機序
The mechanism of action of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The bromine atom and the pyridine ring play crucial roles in its reactivity and interactions with other molecules . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
- tert-Butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl (5-bromopyridin-2-yl)carbamate
Comparison: tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate is unique due to its specific substitution pattern on the pyridine ring and the presence of the carbamate group. This unique structure imparts distinct chemical and biological properties compared to similar compounds .
特性
IUPAC Name |
tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-9-5-4-8(12)6-13-9/h4-6H,7H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSVACAXEJGOMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672086 |
Source


|
| Record name | tert-Butyl [(5-bromopyridin-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188477-11-3 |
Source


|
| Record name | tert-Butyl [(5-bromopyridin-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B592026.png)
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B592028.png)
![1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI)](/img/new.no-structure.jpg)

![7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione](/img/structure/B592031.png)
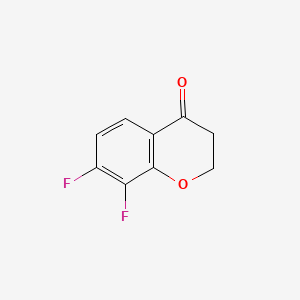
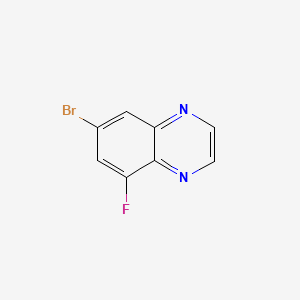
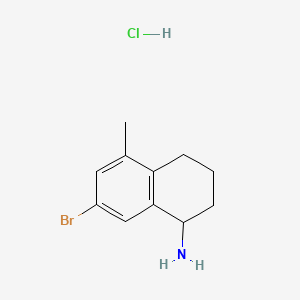

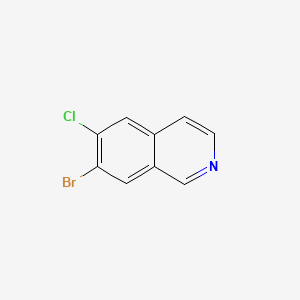
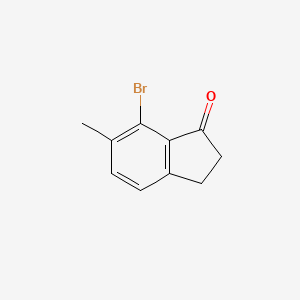
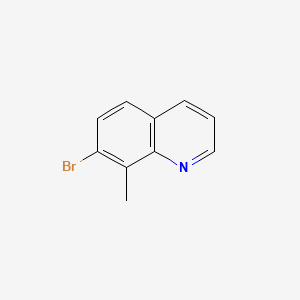
![7-Bromobenzo[d]oxazole](/img/structure/B592045.png)
